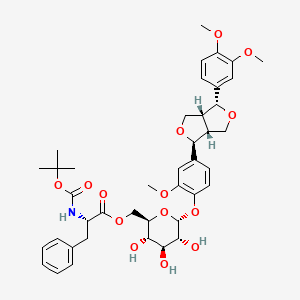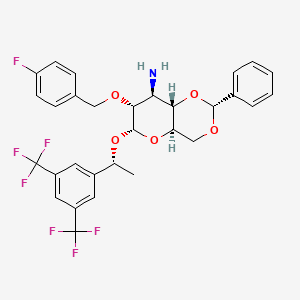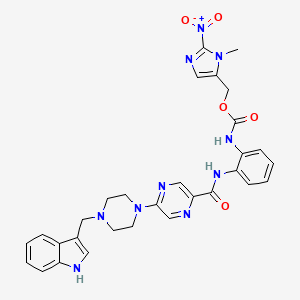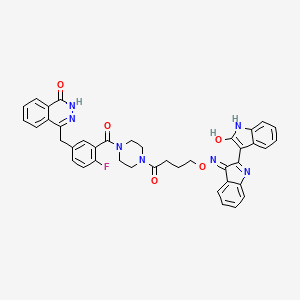
Parp1-IN-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Parp1-IN-16 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), a nuclear enzyme involved in various cellular processes, including DNA repair, chromatin remodeling, and transcriptional regulation. PARP1 inhibitors have gained significant attention in the field of cancer therapy due to their ability to exploit synthetic lethality in tumor cells with defective DNA repair mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-16 involves multiple steps, including halogenation, esterification, and hydrolysis reactions. One of the key intermediates in the synthesis is 6-chloro-5-nitronicotinic acid methyl ester, which is prepared by dissolving 4-hydroxy-3-nitropyridine-5-carboxylic acid in toluene, followed by the addition of thionyl chloride and methanol under controlled temperature conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and cost-effectiveness. The process involves large-scale reactions with precise control over reaction conditions to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
Parp1-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学研究应用
Parp1-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of poly (ADP-ribose) polymerase 1 inhibition and its effects on DNA repair processes.
Biology: Employed in research to understand the role of poly (ADP-ribose) polymerase 1 in cellular stress responses and gene expression regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new drugs and therapeutic agents targeting poly (ADP-ribose) polymerase 1.
作用机制
Parp1-IN-16 exerts its effects by selectively inhibiting the activity of poly (ADP-ribose) polymerase 1. This inhibition prevents the enzyme from catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, thereby disrupting DNA repair processes. The molecular targets and pathways involved include the base excision repair pathway and the regulation of chromatin structure .
相似化合物的比较
Parp1-IN-16 is compared with other poly (ADP-ribose) polymerase 1 inhibitors such as olaparib, talazoparib, niraparib, rucaparib, and veliparib. While all these compounds share the common mechanism of poly (ADP-ribose) polymerase 1 inhibition, this compound exhibits higher selectivity and potency in certain cellular contexts. This uniqueness makes it a valuable tool in both research and therapeutic applications .
List of Similar Compounds
- Olaparib
- Talazoparib
- Niraparib
- Rucaparib
- Veliparib
属性
分子式 |
C40H34FN7O5 |
|---|---|
分子量 |
711.7 g/mol |
IUPAC 名称 |
4-[[4-fluoro-3-[4-[4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutanoyl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C40H34FN7O5/c41-30-16-15-24(23-33-25-8-1-2-9-26(25)38(50)45-44-33)22-29(30)40(52)48-19-17-47(18-20-48)34(49)14-7-21-53-46-36-28-11-4-6-13-32(28)42-37(36)35-27-10-3-5-12-31(27)43-39(35)51/h1-6,8-13,15-16,22,43,51H,7,14,17-21,23H2,(H,45,50)/b46-36+ |
InChI 键 |
IWXKAQLLVWIQNP-YSYMSCJYSA-N |
手性 SMILES |
C1CN(CCN1C(=O)CCCO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F |
规范 SMILES |
C1CN(CCN1C(=O)CCCON=C2C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


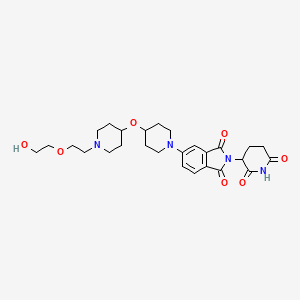


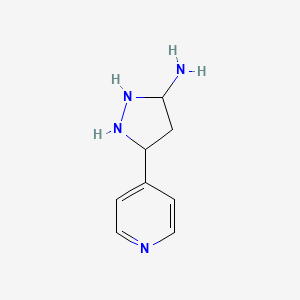

![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)

![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)
![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)
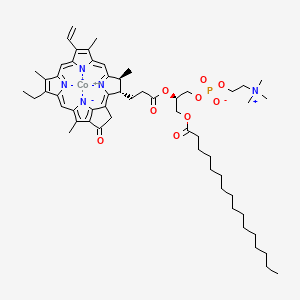
![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)
